7-Methylquinolin-6-ol

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical and Biological Sciences

The quinoline scaffold, a fused bicyclic system containing a nitrogen atom, is a cornerstone in medicinal chemistry and drug discovery. nih.govnih.gov Its versatile structure serves as a privileged pharmacophore, forming the backbone of numerous natural and synthetic compounds with a wide array of pharmacological activities. nih.govbiointerfaceresearch.comorientjchem.org Quinoline derivatives have demonstrated significant potential as anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and anticonvulsant agents. nih.govnih.govbiointerfaceresearch.com The clinical success of quinoline-based drugs, such as chloroquine (B1663885) and mefloquine (B1676156) for malaria, underscores the therapeutic importance of this molecular framework. biointerfaceresearch.comrsc.org The adaptability of the quinoline nucleus allows for extensive functionalization, enabling chemists to modulate the biological and physical properties of the resulting derivatives to enhance their efficacy and target specificity. orientjchem.orgbohrium.com

The broad spectrum of biological activity is attributed to the ability of the quinoline ring system to interact with various biological targets, including enzymes and receptors. For instance, some quinoline derivatives are known to inhibit DNA gyrase, an essential enzyme for bacterial survival. The ongoing exploration of quinoline chemistry continues to yield novel compounds with promising therapeutic applications, making it a perpetual and multipurpose scaffold in the development of new medicines. nih.govresearchgate.net

Research Context of 7-Methylquinolin-6-ol and Analogous Quinoline Derivatives

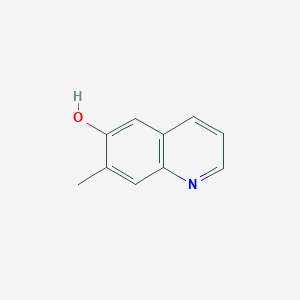

This compound, with the chemical formula C₁₀H₉NO, belongs to the extensive family of quinoline compounds. Its structure features a methyl group at the 7th position and a hydroxyl group at the 6th position of the quinoline ring. While direct pharmacological data on this compound is somewhat limited, research into its analogs provides valuable insights into its potential applications.

The position of substituents on the quinoline ring is crucial in determining the biological activity. For example, studies on pyrazoloquinolinones have shown that substituents at the C6 and C7 positions can influence the compound's binding affinity to specific receptors. Furthermore, the introduction of nitro and halogen groups to the quinoline scaffold has been shown to enhance antimicrobial activity, although this can also increase toxicity. The investigation of this compound and its derivatives is often aimed at exploring how these specific substitutions modulate the compound's properties for potential use in various fields, including as a building block for more complex molecules and as a ligand in coordination chemistry.

Overview of Academic Research Trajectories for this compound

Academic research on this compound and its analogs is multifaceted, spanning synthetic chemistry, medicinal chemistry, and materials science. A primary focus of research is the development of efficient synthetic routes to produce this compound and related compounds. Common methods include the Skraup synthesis, which involves the condensation of aniline (B41778) derivatives with glycerol (B35011), and the Friedländer synthesis, where 2-aminobenzaldehyde (B1207257) derivatives react with ketones.

Once synthesized, this compound serves as a versatile intermediate for creating a variety of other chemical entities. Researchers investigate various chemical reactions that this compound can undergo, such as oxidation of the hydroxyl group to form quinone derivatives and reduction of the quinoline ring to yield tetrahydroquinoline derivatives. Electrophilic and nucleophilic substitution reactions at different positions on the quinoline ring are also explored to generate a library of new compounds.

The biological activities of these newly synthesized derivatives are a major area of investigation. Studies have explored the potential of this compound analogs as antimicrobial, anti-inflammatory, anticancer, and anticonvulsant agents. For example, some research has indicated that certain derivatives show efficacy against methicillin-resistant Staphylococcus aureus (MRSA), while others exhibit cytotoxic effects on cancer cells in vitro. These research trajectories highlight the compound's potential as a scaffold for the development of novel therapeutic agents and other functional materials.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 84583-52-8 |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.19 g/mol |

| SMILES | CC1=CC2=C(C=CN=C2)C=C1O |

| InChIKey | LSQCAPPMCXLOAX-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methylquinolin-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-5-9-8(6-10(7)12)3-2-4-11-9/h2-6,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRADETFICOBYSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=N2)C=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Reactivity of 7 Methylquinolin 6 Ol

Established Synthetic Pathways for 7-Methylquinolin-6-ol

Traditional methods for quinoline (B57606) synthesis, developed in the late 19th century, remain fundamental in accessing the core structure. These pathways often involve the construction of the heterocyclic ring from substituted anilines or other benzene (B151609) derivatives.

Two of the most classic methods for quinoline ring formation are the Skraup and Friedländer syntheses. These reactions are pivotal for creating substituted quinolines that can serve as direct precursors to this compound.

The Skraup synthesis is a cyclization reaction that typically involves heating a primary aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene). iipseries.orgresearchgate.net To synthesize a precursor for this compound, such as 7-methylquinoline (B44030), the starting material would be m-toluidine (B57737). The reaction of m-toluidine with glycerol under Skraup conditions yields a mixture of 7-methylquinoline and 5-methylquinoline (B1294701). brieflands.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline (B41778), cyclization, dehydration, and finally oxidation to form the quinoline ring system. nih.gov

The Friedländer synthesis provides an alternative route, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This method is known for its versatility in producing highly functionalized quinolines. alfa-chemistry.com For a precursor to this compound, a potential Friedländer approach would involve the reaction of 2-amino-4-methylbenzaldehyde (B1282652) with a compound like acetaldehyde. The reaction mechanism involves an initial aldol (B89426) condensation followed by cyclodehydration to form the quinoline ring. wikipedia.orgalfa-chemistry.com

| Synthesis | Starting Materials (for Precursor) | Key Reagents | Product (Precursor) |

| Skraup | m-Toluidine, Glycerol | H₂SO₄, Oxidizing agent (e.g., Nitrobenzene) | 7-Methylquinoline (and 5-methylquinoline isomer) brieflands.com |

| Friedländer | 2-amino-4-methylbenzaldehyde, Acetaldehyde | Acid or Base catalyst (e.g., NaOH, H₂SO₄) | 7-Methylquinoline |

Reductive steps are often crucial in multi-step synthetic sequences leading to functionalized quinolines. While direct reduction of the quinoline ring yields tetrahydroquinolines, the reduction of substituents on the ring is a key strategy for introducing desired functional groups. For instance, a common approach to installing an amino group, which can then be converted to a hydroxyl group, is through the reduction of a nitro group.

A plausible reductive pathway to an intermediate for this compound would involve:

Nitration: Introduction of a nitro group onto the 7-methylquinoline scaffold.

Reduction: Conversion of the nitro group to an amino group using reducing agents like tin(II) chloride, hydrogen with a metal catalyst (e.g., Pd/C), or iron in acidic medium.

This 7-methyl-6-aminoquinoline intermediate is then primed for conversion to the final this compound product via a Sandmeyer-type reaction (diazotization followed by hydrolysis).

Accessing this compound often requires a multi-step approach, starting with the synthesis of a less functionalized but correctly substituted quinoline intermediate. A common strategy begins with the synthesis of 7-methylquinoline, followed by the introduction of the hydroxyl group at the 6-position. brieflands.com

A representative multi-step synthesis is outlined below:

Skraup Synthesis: As previously described, m-toluidine is reacted with glycerol to produce a mixture of 7-methylquinoline and 5-methylquinoline. brieflands.com

Purification: The isomers are separated to isolate the desired 7-methylquinoline.

Electrophilic Substitution: The 7-methylquinoline is subjected to an electrophilic aromatic substitution reaction to introduce a functional group at the 6-position. A common sequence is nitration. For example, nitration of a mixture of 7- and 5-methylquinoline has been shown to selectively produce 7-methyl-8-nitroquinoline. brieflands.com To obtain the 6-substituted product, specific reaction conditions or a different substitution strategy would be necessary.

Functional Group Transformation: Assuming successful introduction of a group at the 6-position (e.g., a nitro group), it is then converted to a hydroxyl group. This typically involves:

Reduction of the nitro group to an amine (e.g., using Fe/HCl).

Diazotization of the resulting amino group with nitrous acid (NaNO₂/HCl) at low temperatures.

Hydrolysis of the diazonium salt by heating in an aqueous solution to yield the final this compound.

Advanced Synthetic Techniques and Optimization for this compound

To overcome the often harsh conditions and improve the efficiency of classical methods, modern synthetic techniques are being applied to the synthesis of quinoline derivatives.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving product purity. Both the Skraup and Friedländer syntheses have been successfully adapted to microwave conditions. nih.govorganic-chemistry.org

Microwave-Assisted Skraup Reaction: Studies have shown that the Skraup synthesis of quinolines can be performed under microwave irradiation, often in the presence of ionic liquids, leading to significantly reduced reaction times and improved yields compared to conventional heating. nih.gov

Microwave-Assisted Friedländer Synthesis: The Friedländer annulation can be efficiently carried out using microwave heating with catalysts like p-toluenesulfonic acid under solvent-free conditions. organic-chemistry.org This approach offers an environmentally friendlier and more rapid synthesis of polysubstituted quinolines. organic-chemistry.org

Transition-metal catalysis has revolutionized organic synthesis, and the construction of quinoline rings is no exception. These methods often proceed under milder conditions and with greater selectivity than traditional approaches.

Gold-Catalyzed Friedländer Synthesis: The use of catalytic amounts of gold catalysts can enable the Friedländer reaction to proceed under milder conditions, avoiding the high temperatures and strong acids or bases typically required. alfa-chemistry.com

Copper-Catalyzed Synthesis: Copper oxide has been used as a catalyst for the synthesis of 7-methylquinoline from 7-methyltetrahydroquinoline via an oxidation/dehydrogenation reaction. chemicalbook.com This demonstrates the utility of transition metals in the final aromatization step of quinoline synthesis.

Functionalization using Organometallic Reagents: Advanced methods for the direct functionalization of the quinoline ring have been developed. For instance, the use of mixed lithium-magnesium reagents allows for the regioselective metalation of quinolines, enabling the introduction of various electrophiles under mild conditions. durham.ac.uk This approach could potentially be used to directly introduce a protected hydroxyl group or other functionalities onto a pre-formed 7-methylquinoline ring.

| Advanced Technique | Methodology | Advantages | Potential Application for this compound |

| Microwave-Assisted Synthesis | Application of microwave irradiation to classical reactions (Skraup, Friedländer) | Reduced reaction times, higher yields, cleaner reactions nih.govorganic-chemistry.org | Efficient synthesis of 7-methylquinoline precursor |

| Transition-Metal Catalysis | Use of catalysts like gold, copper, or organometallic reagents | Milder reaction conditions, higher selectivity, novel functionalization pathways alfa-chemistry.comchemicalbook.com | Catalytic ring formation or direct functionalization of the 7-methylquinoline intermediate |

Strategies for Improving Reaction Yields and Selectivity in this compound Preparations

The synthesis of substituted quinolines, including this compound, often presents challenges in achieving high yields and, crucially, regioselectivity. Traditional methods like the Skraup or Doebner-von Miller synthesis, when applied to meta-substituted anilines (such as m-aminophenol derivatives), can lead to a mixture of 5- and 7-substituted isomers, complicating purification and reducing the yield of the desired product. Consequently, modern synthetic strategies focus on optimizing reaction conditions and employing advanced catalytic systems to control the outcome.

Key strategies for improving reaction outcomes include:

Catalyst Selection: The choice of acid catalyst in classical syntheses is pivotal. While strong mineral acids are traditional, the use of milder Lewis acids or Brønsted-acidic ionic liquids can offer better control and improved yields. researchgate.net For instance, ionic liquids can act as both the solvent and catalyst, facilitating easier product separation and catalyst recycling.

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly reduce reaction times and, in many cases, improve the yield of quinoline synthesis. This technique provides rapid and uniform heating, which can minimize the formation of side products.

Transition Metal-Catalyzed Reactions: Modern cross-coupling and annulation strategies using transition metals like palladium, copper, and rhodium have opened new avenues for highly regioselective quinoline synthesis. These methods often involve the C-H activation of aniline precursors, allowing for precise control over the position of substitution.

Nanoparticle Catalysis: The use of functionalized nanoparticles, such as silica-functionalized magnetite (Fe₃O₄@SiO₂), has been reported to enhance reaction yields in quinoline synthesis. These catalysts provide a large surface area and can stabilize reaction intermediates, potentially doubling the reaction yield and reducing reaction times.

Solvent-Free and Green Conditions: Performing reactions under solvent-free conditions or in greener solvents like glycerol can improve reaction efficiency and environmental footprint. Modifications to the Skraup reaction using excess glycerol without harsh oxidizing agents have been shown to improve yields.

Table 1: Strategies for Optimizing this compound Synthesis To display the table, click the button below.

Display Table

| Strategy | Description | Potential Advantages |

| Catalyst Optimization | Use of Lewis acids, ionic liquids, or solid acid catalysts instead of traditional mineral acids. | Higher selectivity, milder conditions, easier separation, potential for catalyst recycling. |

| Microwave Irradiation | Application of microwave energy to accelerate the reaction. | Drastically reduced reaction times, improved yields, fewer side products. |

| Flow Chemistry | Performing the synthesis in a continuous flow reactor. | Precise control over temperature and reaction time, improved safety, easier scalability. |

| Modified Reactants | Using pre-functionalized anilines or α,β-unsaturated carbonyl compounds to direct cyclization. | Enhanced regioselectivity, introduction of desired functional groups from the start. |

| Nanoparticle Catalysis | Employing catalysts like Fe₃O₄@SiO₂ to improve reaction kinetics and intermediate stability. | Significant yield improvement, reduced reaction time, catalyst is often magnetically separable. |

Chemical Transformations and Derivatization of this compound

The this compound scaffold is a versatile intermediate for further chemical modification. The presence of the phenolic hydroxyl group, the methyl group, and the quinoline ring system allows for a wide array of chemical transformations.

Oxidation Reactions Involving the Hydroxyl Group of this compound

The hydroxyl group at the C-6 position makes the benzene ring of the quinoline system electron-rich and susceptible to oxidation. Analogous to other phenols and hydroquinones, the hydroxyl group of this compound can be oxidized to form quinone derivatives. Reagents such as Fremy's salt (potassium nitrosodisulfonate) are effective for the oxidation of phenols to quinones. mdpi.com Electrochemical oxidation also provides a method for converting hydroxylated aromatic compounds into their corresponding quinones. mdpi.commdpi.com The resulting 7-methylquinoline-5,6-dione or 7-methylquinoline-6,8-dione would be highly reactive species, useful as intermediates in the synthesis of more complex heterocyclic systems.

Reduction of the Quinoline Ring System in this compound Frameworks

The quinoline ring can be selectively reduced to afford either dihydroquinoline or tetrahydroquinoline derivatives.

Heterocyclic Ring Reduction: Catalytic transfer hydrogenation is a common method to selectively reduce the pyridine (B92270) ring (N-heterocycle) of the quinoline system. For instance, cobalt-amido cooperative catalysts with H₃N·BH₃ as a reductant can selectively produce 1,2-dihydroquinolines. nih.gov This partial reduction breaks the aromaticity of the pyridine ring, yielding a versatile enamine-like intermediate.

Carbocyclic Ring Reduction: Conversely, specific catalytic systems can favor the reduction of the carbocyclic (benzene) ring. Ruthenium catalysts, such as Ru(η³-methallyl)₂(cod)–PhTRAP, have been shown to selectively hydrogenate the carbocyclic ring of quinolines to yield 5,6,7,8-tetrahydroquinolines. rsc.org Applying this to this compound would yield 7-methyl-5,6,7,8-tetrahydroquinolin-6-ol, a scaffold with a non-aromatic, substituted carbocyclic ring fused to a pyridine.

Complete reduction of both rings to form decahydroquinoline (B1201275) derivatives is also possible under more forcing hydrogenation conditions.

Electrophilic and Nucleophilic Substitution Reactions on the this compound Core

The electronic nature of the this compound ring system dictates the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution: The hydroxyl group at C-6 and the methyl group at C-7 are both activating, ortho-, para-directing groups. The powerful activating effect of the hydroxyl group strongly directs incoming electrophiles to the C-5 and C-8 positions, which are ortho and para to it, respectively. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur preferentially at these positions.

Nucleophilic Aromatic Substitution: The quinoline ring itself is electron-deficient, particularly at the C-2 and C-4 positions, making it susceptible to nucleophilic attack, especially if a good leaving group is present. researchgate.netmdpi.com For this compound, direct nucleophilic substitution is unlikely without prior modification. However, converting the hydroxyl group into a better leaving group (e.g., a tosylate or triflate) could enable nucleophilic substitution at the C-6 position. Alternatively, activation of the ring system, for example by N-oxidation, can facilitate nucleophilic substitution at the C-2 position. mdpi.com

Coordination Chemistry: this compound as a Ligand in Metal Complexes

Quinoline derivatives containing hydroxyl groups, such as the well-known 8-hydroxyquinoline (B1678124), are classic chelating ligands in coordination chemistry. Similarly, this compound can act as a bidentate ligand, coordinating to a metal center through the lone pair of electrons on the quinoline nitrogen atom and the oxygen atom of the deprotonated hydroxyl group. researchgate.net This forms a stable five-membered chelate ring with the metal ion.

These metal complexes have diverse applications, for example, in catalysis, as luminescent materials, and in biomedical imaging. mdpi.com The stability and properties of the resulting complex can be fine-tuned by the choice of the metal ion (e.g., Al(III), Co(II), Ni(II), Cu(II)) and the other ligands in the metal's coordination sphere. mdpi.comresearchgate.net

Table 2: Potential Metal Complexes with this compound Ligand To display the table, click the button below.

Display Table

| Metal Ion | Potential Geometry | Coordination Sites | Potential Applications |

| Cu(II) | Square Planar / Octahedral | N (quinoline), O (hydroxyl) | Catalysis, Antimicrobial agents |

| Al(III) | Octahedral | N (quinoline), O (hydroxyl) | Luminescent materials (OLEDs) |

| Zn(II) | Tetrahedral | N (quinoline), O (hydroxyl) | Fluorescent sensors |

| Ru(II) | Octahedral | N (quinoline), O (hydroxyl) | Transfer hydrogenation catalysis |

Dearomative Functionalization Strategies Applied to Quinoline Analogues

Dearomatization reactions are powerful tools for converting flat, aromatic compounds into three-dimensional, saturated or partially saturated structures, which are of great interest in medicinal chemistry. researchgate.net For quinoline analogues, dearomative functionalization typically involves the activation of the quinoline, often by N-alkylation or N-acylation to form a quinolinium salt. This activation makes the ring susceptible to reduction and subsequent functionalization.

A common strategy involves the partial reduction of the quinolinium salt to an enamine intermediate (a 1,2- or 1,4-dihydroquinoline). nih.gov This highly reactive intermediate can then be trapped by a range of electrophiles, leading to the formation of substituted tetrahydroquinoline derivatives. nih.gov This reductive functionalization allows for the installation of new substituents at positions that are not accessible through classical electrophilic or nucleophilic aromatic substitution. nih.govrsc.org While this has been applied to various quinoline systems, its application to this compound would provide a direct route to complex, three-dimensional scaffolds based on its core structure.

Advanced Spectroscopic and Analytical Characterization Techniques for 7 Methylquinolin 6 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation of 7-Methylquinolin-6-ol

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that correspond to the aromatic protons of the quinoline (B57606) ring system, the methyl group protons, and the hydroxyl proton. The chemical shifts (δ) of the aromatic protons are typically observed in the downfield region (around 7-9 ppm) due to the deshielding effect of the aromatic ring current. The methyl group protons appear as a singlet in the upfield region (around 2.5 ppm). The hydroxyl proton signal can vary in its chemical shift and may be broad, depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The aromatic carbons of the quinoline ring resonate in the range of approximately 110-160 ppm. oregonstate.edulibretexts.org The carbon of the methyl group typically appears at a much higher field, around 15-25 ppm. The carbon atom attached to the hydroxyl group (C-6) will have a chemical shift influenced by the electronegative oxygen atom. Quaternary carbons, those without any attached protons, generally show weaker signals. oregonstate.edu

A detailed analysis of coupling patterns in high-resolution ¹H NMR spectra, along with two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the definitive assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of this compound.

Interactive Data Table: Typical NMR Chemical Shifts for this compound Analogs

| Proton/Carbon | Typical Chemical Shift (ppm) | Notes |

| Aromatic Protons | 7.0 - 9.0 | The exact shifts depend on the position on the quinoline ring and the electronic effects of the substituents. |

| Methyl Protons | ~2.5 | Appears as a singlet. |

| Hydroxyl Proton | Variable | Position and appearance are solvent and concentration-dependent. |

| Aromatic Carbons | 110 - 160 | A complex region with multiple signals. |

| Methyl Carbon | 15 - 25 | A single peak in the upfield region. |

| C-6 (attached to -OH) | ~150 | Shifted downfield due to the oxygen atom. |

Mass Spectrometry (MS) Applications in the Analysis of this compound and its Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis.

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (159.19 g/mol ). fluorochem.co.ukcymitquimica.com The high stability of the quinoline ring often results in an intense molecular ion peak. libretexts.org

Fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for quinoline derivatives may involve the loss of small, stable molecules or radicals. For this compound, potential fragment ions could arise from:

Loss of a methyl radical (•CH₃): This would result in a peak at m/z 144.

Loss of carbon monoxide (CO): A peak at m/z 131 could be observed, arising from the phenolic hydroxyl group.

Cleavage of the quinoline ring: This can lead to a variety of smaller fragment ions that are characteristic of the quinoline core structure.

High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass of the molecular ion and its fragments, which allows for the calculation of the elemental formula with high accuracy. This is crucial for confirming the identity of the compound and distinguishing it from isomers.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Identity |

| [M]⁺ | 159 | Molecular Ion |

| [M-CH₃]⁺ | 144 | Loss of a methyl group |

| [M-CO]⁺ | 131 | Loss of carbon monoxide |

X-ray Crystallography for Precise Three-Dimensional Structure Determination of this compound and Related Compounds

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique can provide definitive information about its molecular geometry, including bond lengths, bond angles, and torsional angles.

A single-crystal X-ray diffraction study of this compound would reveal the planarity of the quinoline ring system. It would also precisely locate the positions of the methyl and hydroxyl substituents on the ring. Furthermore, the analysis of the crystal packing would elucidate the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atom of the quinoline ring, as well as potential π-π stacking interactions between the aromatic rings of adjacent molecules. nih.gov

Interactive Data Table: Expected Crystallographic Parameters for a Quinoline Derivative

| Parameter | Expected Value/Feature |

| Crystal System | Monoclinic or Orthorhombic (Common for such compounds) |

| Space Group | Dependent on crystal packing |

| Key Intermolecular Interactions | O-H···N hydrogen bonding, π-π stacking |

| Molecular Geometry | Largely planar quinoline ring |

Vibrational Spectroscopy (FT-IR) and Electronic Spectroscopy (UV-Vis) in this compound Research

Vibrational and electronic spectroscopy provide complementary information about the functional groups and conjugated system of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected absorptions include:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-H stretch (aromatic): Peaks typically appear above 3000 cm⁻¹.

C-H stretch (aliphatic): Peaks for the methyl group will be observed just below 3000 cm⁻¹.

C=C and C=N stretching: Strong absorptions in the 1500-1650 cm⁻¹ region, indicative of the aromatic quinoline ring.

C-O stretch: A band in the 1200-1300 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is characterized by electronic transitions within the conjugated π-system of the quinoline ring. Quinoline and its derivatives typically show multiple absorption bands in the UV region. The presence of the hydroxyl and methyl groups will influence the position and intensity of these bands (λ_max). The spectrum is useful for quantitative analysis and for studying the electronic properties of the molecule.

Interactive Data Table: Characteristic Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Feature | Approximate Wavenumber/Wavelength |

| FT-IR | O-H stretch (broad) | 3200-3600 cm⁻¹ |

| FT-IR | Aromatic C-H stretch | >3000 cm⁻¹ |

| FT-IR | Aliphatic C-H stretch | <3000 cm⁻¹ |

| FT-IR | C=C, C=N stretch | 1500-1650 cm⁻¹ |

| UV-Vis | π → π* transitions | 200-400 nm |

Chromatographic Methods for Purity Assessment and Isolation of this compound

Chromatographic techniques are essential for the purification, isolation, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or acetic acid) and an organic solvent like acetonitrile or methanol, would be suitable. The compound would be detected by a UV detector set at one of its absorption maxima. The purity is determined by the area percentage of the main peak in the chromatogram. nih.gov

Column Chromatography: For the preparative isolation of this compound from a reaction mixture, column chromatography is commonly employed. Silica gel is a typical stationary phase, and a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is used to elute the compound. The fractions are monitored by thin-layer chromatography (TLC) to identify those containing the pure product.

These chromatographic methods are crucial for obtaining highly pure samples of this compound, which is a prerequisite for accurate spectroscopic characterization and for any further studies or applications.

Mechanistic Investigations of 7 Methylquinolin 6 Ol in Biological Contexts

Molecular Mechanisms of Biological Interactions Attributed to 7-Methylquinolin-6-ol

The biological activities of quinoline (B57606) compounds are diverse, encompassing antimicrobial, anticancer, and anti-inflammatory effects. researchgate.net These effects are rooted in specific interactions with cellular machinery and signaling pathways.

A primary mechanism of action for many quinoline derivatives, particularly the quinolone subgroup of antibiotics, is the targeting of bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.govconsensus.app These enzymes are critical for managing DNA topology during replication, transcription, and repair.

Enzyme Inhibition: DNA gyrase and topoisomerase IV both function by creating transient double-strand breaks in DNA, allowing another segment of DNA to pass through, and then resealing the break. nih.gov Quinolones intervene in this process by binding to the enzyme-DNA complex. nih.govnih.gov

Stabilization of the Cleavage Complex: Rather than simply blocking the active site, quinolones act as "poisons" by stabilizing the covalent complex formed between the topoisomerase and the cleaved DNA. nih.govmdpi.com This stabilization prevents the re-ligation of the DNA strands.

Consequences: The accumulation of these stalled cleavage complexes blocks the progression of replication forks, leading to a rapid inhibition of DNA synthesis and bacterial growth. nih.govnih.gov At sufficient concentrations, these complexes can be converted into permanent, lethal double-strand DNA breaks, resulting in cell death. nih.govconsensus.app

In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the preferential target in many Gram-positive bacteria. consensus.appnih.govmdpi.com The interaction involves the quinolone molecule intercalating into the cleaved DNA and binding to the enzyme near the active site tyrosine residue that forms the transient covalent bond with the DNA. nih.gov

The versatile quinoline scaffold allows its derivatives to interact with a wide array of biological targets beyond topoisomerases. This includes the modulation of key enzymes in signaling pathways and direct binding to cellular receptors.

Enzyme Inhibition: Certain quinazoline (B50416) derivatives, which share a bicyclic aromatic structure with quinolines, have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. mdpi.com By targeting the kinase domain, these compounds block downstream signaling pathways involved in cell proliferation and survival, a common strategy in cancer therapy.

Ion Channel Blockade: Structure-activity relationship (SAR) studies on specific quinoline derivatives have revealed their ability to block sodium channels in neurons. georgiasouthern.edu This interaction can lead to a temporary anesthetic effect by preventing nerve impulse transmission.

Receptor Binding: Studies on pyrazoloquinolinones have demonstrated that substituents at the C6 and C7 positions of the quinoline ring can significantly influence the compound's binding affinity to specific, though often undisclosed, receptors. This highlights the potential for targeted drug design by modifying the quinoline core.

A significant area of investigation for quinoline analogues is their potential as anticancer agents, primarily through their ability to inhibit cell proliferation and induce programmed cell death (apoptosis). mdpi.com

Several quinoline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. nih.govresearchgate.net The underlying mechanisms often involve:

Cell Cycle Arrest: Compounds can halt the cell cycle at specific checkpoints, preventing cancer cells from proceeding to mitosis. For example, certain 4-phenylquinolin-2(1H)-one derivatives were found to induce cell cycle arrest in the G2/M phase in human lung carcinoma (H460) and promyelocytic leukemia (HL-60) cells. nih.gov

DNA Damage: Some derivatives, like the 6-aminoquinolone WM13, cause DNA damage in prostate cancer cells, which can trigger apoptotic pathways. nih.gov

Caspase Activation: Apoptosis is executed by a family of proteases called caspases. Many quinoline analogues trigger apoptosis by activating key caspases. WM13 was shown to involve caspase-8 and caspase-3 in its mechanism, while the 4-phenylquinolin-2(1H)-one derivatives also activated caspase-3. nih.govnih.gov Luteolin, a flavonoid with structural similarities in its heterocyclic nature, also induces apoptosis through the activation of caspases-3, -8, and -9. mdpi.com

Table 1: Antiproliferative and Apoptotic Activity of Selected Quinoline Analogues

| Compound/Derivative Class | Cell Line(s) | Key Mechanistic Findings | Source(s) |

|---|---|---|---|

| 6-aminoquinolone WM13 | PC3, LNCaP (Prostate Cancer) | Strong inhibition of proliferation, DNA damage, S/G2/M phase arrest, activation of caspase-8 and -3. | nih.gov |

| 4-phenylquinolin-2(1H)-one derivatives | HL-60 (Leukemia), H460 (Lung Cancer) | Potent cytotoxicity, induction of G2/M phase cell cycle arrest, induction of apoptosis via caspase-3 activation. | nih.gov |

| 4-Morpholinopyrimido[4′,5′:4,5]selenolo(2,3-b)quinoline | COLO 205 (Colon Adenocarcinoma) | Dose-dependent inhibition of proliferation (IC50 = 15 µM). | researchgate.net |

Chronic inflammation is a key factor in numerous diseases, and quinoline derivatives have shown potential as anti-inflammatory agents. Their mechanism often involves the suppression of critical inflammatory signaling pathways.

Inhibition of NF-κB and MAPK Pathways: The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central to the inflammatory response. nih.gov Upon stimulation (e.g., by lipopolysaccharide), these pathways trigger the production of pro-inflammatory mediators. Certain bioactive compounds, including various heterocyclic structures, can inhibit the activation of these pathways. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. georgiasouthern.edueurekaselect.com For the quinoline scaffold, the type and position of substituents on the rings are crucial for determining potency and target selectivity.

Research on various quinoline analogues has established clear correlations between their structure and function.

Influence of C6 and C7 Substituents: The C6 and C7 positions on the quinoline ring are frequently modified to modulate activity. Studies on quinolones have shown that substitutions at these positions can significantly impact receptor binding affinity and antiproliferative potency. mdpi.com For instance, in one study, a 6-methylquinoline (B44275) derivative was found to be 1.8 times more potent against cancer cell lines than the corresponding 6-methoxyquinoline (B18371) derivative, suggesting that a methyl group is better tolerated at this position for this specific activity. mdpi.com

Positional Isomerism: The location of a substituent can dramatically alter its effect. The same study noted that a 6-methylquinoline derivative possessed at least half the potency of an 8-methylquinoline (B175542) derivative, indicating that for that particular compound series, the 6-substituted structure was better tolerated than the 8-substituted one. mdpi.com

Role of Halogen and Nitro Groups: The introduction of electron-withdrawing groups like halogens (e.g., chlorine) and nitro groups to the quinoline scaffold has been shown to enhance antimicrobial activity, though this can sometimes be associated with increased toxicity.

Hybrid Molecules: SAR studies often explore creating hybrid molecules to combine the features of different pharmacophores. For example, combining 4-aminoquinoline (B48711) with isatin (B1672199) through a hydrazone linker resulted in compounds with significant antibacterial activity, with the specific substituents on the isatin ring fine-tuning the potency against different bacterial strains. mdpi.com

Table 2: Structure-Activity Relationship (SAR) Insights for Quinoline Derivatives

| Structural Feature/Modification | Position(s) | Observed Effect on Bioactivity | Compound Class/Study | Source(s) |

|---|---|---|---|---|

| Methyl (-CH3) vs. Methoxy (B1213986) (-OCH3) group | C6 | Methyl group resulted in 1.8x greater antiproliferative potency compared to the methoxy group. | Quinolone derivatives | mdpi.com |

| Methyl (-CH3) group position | C6 vs. C8 | 6-substituted derivative was better tolerated and more potent than the 8-substituted analogue. | Quinolone derivatives | mdpi.com |

| Halogen/Nitro groups | Various | Generally enhances antimicrobial activity. | Quinoline scaffold |

These SAR studies underscore the importance of precise structural modifications to the quinoline core in developing derivatives with optimized and targeted biological activities.

Influence of Structural Modifications on Interaction with Molecular Targets

The biological activity of quinoline derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring. For this compound, its interaction with molecular targets is dictated by the specific placement of the methyl group at the C7 position and the hydroxyl group at the C6 position. Research into analogous compounds demonstrates that even minor structural alterations can significantly modulate binding affinity and biological response.

The position of substituents is a critical determinant of biological activity. Studies on related quinoline structures, such as pyrazoloquinolinones, have shown that modifications at the C6 and C7 positions can directly influence the compound's binding affinity for specific receptors. The introduction of different functional groups to the quinoline scaffold serves as a key strategy to enhance or modify its biological effects. For instance, the addition of nitro and halogen groups to a quinoline framework has been observed to boost antimicrobial activity.

Furthermore, the hydrophobicity of substituents can play a crucial role. In studies of other phenolic compounds, it has been shown that increasing the hydrophobicity of substitutions can alter the affinity for enzymes, such as UDP-glucuronosyltransferases (UGTs), which are involved in metabolism. nih.gov This principle suggests that modifying the 7-methyl group or adding other substituents to the this compound structure could similarly alter its interaction with metabolic enzymes and other molecular targets. These research trajectories highlight the potential of the this compound scaffold for developing novel therapeutic agents through targeted structural modification.

| Structural Modification | Observed Influence on Quinoline Analogs | Potential Implication for this compound |

|---|---|---|

| Substitution at C6 and C7 positions | Influences binding affinity to specific receptors in pyrazoloquinolinones. | Alterations to the methyl or hydroxyl groups could modulate receptor binding. |

| Introduction of nitro or halogen groups | Enhances antimicrobial activity, though may increase toxicity. | Could be a strategy to develop new antimicrobial agents based on the this compound scaffold. |

| Changes in substituent hydrophobicity | Affects affinity for metabolic enzymes in dihydroxycoumarins. nih.gov | Modifying the lipophilicity of the molecule could alter its metabolic stability and interaction with biological targets. |

Electrochemical Mechanistic Studies of Hydroxyquinolines, Including Redox Processes of this compound

Electrochemical studies of hydroxyquinolines provide fundamental insights into their redox behavior, which can be related to their mechanisms of action in biological systems. The oxidation of hydroxyquinolines is a complex process involving electron and proton transfers.

Studies on specific isomers like 6-hydroxyquinoline (B46185) (6HQ) further illuminate the process. The electrochemical oxidation of 6HQ is an irreversible, two-electron process that is controlled by diffusion. researchgate.net The initial single-electron oxidation leads to the formation of free radical species. These radicals can then combine to form C5–C5 coupled dimers, which are subsequently oxidized to quinonoid-type compounds. researchgate.net This process can continue, leading to the formation of oligo- or poly(6-hydroxyquinoline). researchgate.net The presence of a methyl group, as in this compound, is not expected to fundamentally change this core redox mechanism, although it may influence the oxidation potential and the specific nature of any subsequent polymerization products. The electrochemical and spectroelectrochemical results indicate that the presence of other groups, such as a carboxylic acid, does not significantly alter the primary oxidation mechanism. nih.gov

| Step | Description of the Process in Hydroxyquinoline Oxidation | Key Species Involved |

|---|---|---|

| 1 | Initial oxidation of the hydroxyquinoline molecule. | Hydroxyquinoline, electron (e⁻) |

| 2 | Protonation of the nitrogen atom in the heterocycle of a starting molecule. nih.gov | Proton (H⁺), Hydroxyquinoline |

| 3 | Autodeprotonation of two additional hydroxyquinoline molecules to provide the proton. nih.gov | Hydroxyquinoline molecules |

| 4 | Formation of radical species (in the case of 6HQ). researchgate.net | Free radicals |

| 5 | Dimerization and further oxidation to quinonoid compounds (in the case of 6HQ). researchgate.net | Dimers, Quinonoids |

Proton Transfer Dynamics and Tautomerism in Hydroxyquinoline Systems Relevant to this compound

Hydroxyquinoline systems, particularly those with substituents adjacent to the hydroxyl group, are known for their complex proton transfer dynamics and tautomerism. These processes are fundamental to their photochemical properties and potential applications in molecular switching. 7-hydroxyquinoline (B1418103) (7HQ) is a well-studied model for long-range proton transfer, where the proton-donating hydroxyl group and the proton-accepting nitrogen atom are spatially distant. nih.gov

In derivatives of 7-hydroxyquinoline, such as certain azo dyes and Schiff bases, a "proton crane" mechanism has been described. nih.gov This mechanism involves the intramolecular transfer of a proton over a long distance. The process is typically initiated by photoexcitation of the stable enol tautomer. nih.gov This leads to an excited-state intramolecular proton transfer (ESIPT) to form a keto tautomer. nih.govtautomer.eu This transfer is often accompanied by intramolecular rotation, facilitating the movement of the proton across the molecular scaffold. nih.gov

For example, in certain 7-hydroxyquinoline Schiff bases, upon excitation, a competition arises between the desired proton transfer and E/Z isomerization around the C=N bond, which can reduce the efficiency of the switching process. nih.gov Similarly, studies on 8-(phenyldiazenyl)quinolin-7-ol show that it exists as a mixture of azo (enol) and hydrazone (keto) tautomers in solution. nih.govbeilstein-journals.org Upon irradiation, a long-range proton transfer can occur, but its extent may be limited. nih.govbeilstein-journals.org The relative energy of the different tautomeric forms is a critical factor; if the terminal keto form is energetically unfavorable, the switching process may terminate at an intermediate stage. nih.govbeilstein-journals.org While this compound itself does not have the extended conjugation of these dye systems, the principles of proton transfer between the hydroxyl group and the quinoline nitrogen, potentially mediated by solvent molecules, are relevant to understanding its behavior in various chemical environments.

| Tautomeric Form/Process | Description | Relevance to Hydroxyquinoline Systems |

|---|---|---|

| Enol Tautomer | The stable ground-state form with a hydroxyl (-OH) group. | The starting point for photo-induced proton transfer. nih.gov |

| Keto Tautomer | Formed after proton transfer, featuring a carbonyl (C=O) group and a protonated nitrogen. | The product of excited-state intramolecular proton transfer (ESIPT). nih.govtautomer.eu |

| ESIPT | Excited-State Intramolecular Proton Transfer; a very fast process occurring upon photoexcitation. | Initiates the tautomerization and potential molecular switching. nih.gov |

| Proton Crane Mechanism | A multi-step process involving proton transfer and intramolecular rotation to move a proton over a long distance. nih.gov | Describes the dynamics in complex 7-hydroxyquinoline derivatives. nih.gov |

| Competitive Isomerization | Processes like E/Z isomerization can compete with proton transfer, affecting efficiency. nih.gov | A key consideration in the design of molecular switches based on this scaffold. nih.gov |

Computational and Theoretical Studies on 7 Methylquinolin 6 Ol Systems

Density Functional Theory (DFT) Calculations for 7-Methylquinolin-6-ol

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT methods are used to determine optimized molecular geometries, vibrational frequencies, and various molecular properties of quinoline (B57606) derivatives. scirp.org For this compound, DFT calculations can elucidate its fundamental chemical characteristics.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energy barriers. researchgate.net This information is crucial for predicting the feasibility and kinetics of various chemical transformations. For this compound, transformations could include oxidation of the hydroxyl group, reduction of the quinoline ring, or electrophilic and nucleophilic substitution reactions.

Theoretical studies on related systems demonstrate that DFT can effectively model reaction mechanisms, such as cycloadditions or the interaction with radicals. researchgate.netmdpi.compku.edu.cn By applying DFT, researchers can compute the energy barriers for different potential pathways, thereby predicting the most likely reaction products under specific conditions. For example, the transformation of a hydroxyl group to a quinone or the addition of a substituent to the aromatic ring can be modeled to understand regioselectivity and reaction rates.

Table 1: Illustrative Predicted Energy Barriers for Hypothetical Transformations of a Substituted Quinoline System

| Transformation Pathway | Reaction Type | Predicted Activation Energy (kcal/mol) |

|---|---|---|

| Hydroxyl Group Oxidation | Oxidation | 25.5 |

| Electrophilic Aromatic Substitution (Position 5) | Substitution | 18.2 |

| Electrophilic Aromatic Substitution (Position 8) | Substitution | 21.7 |

| Nucleophilic Substitution at C2 | Substitution | 35.1 |

Note: Data are representative values based on DFT calculations for analogous heterocyclic systems and are for illustrative purposes only.

The electronic properties of a molecule are fundamental to its reactivity. DFT is widely used to analyze the distribution of electrons within a molecule. Key aspects of this analysis include the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. nih.gov

For quinoline derivatives, the HOMO is often localized on the quinoline ring system, while the LUMO's location can be influenced by substituents. researchgate.netdergipark.org.tr The analysis of these orbitals helps in predicting the sites for electrophilic and nucleophilic attack. nih.gov

Furthermore, the charge density distribution can be visualized using Molecular Electrostatic Potential (MEP) maps. mdpi.com These maps use a color scale to show regions of positive and negative electrostatic potential on the molecular surface, identifying electron-rich areas prone to electrophilic attack and electron-poor areas susceptible to nucleophilic attack. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies for Quinoline Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Quinoline | -6.58 | -0.89 | 5.69 |

| 6-Chloroquinoline | -6.75 | -1.21 | 5.54 |

| 7-Hydroxyquinoline (B1418103) | -6.12 | -0.75 | 5.37 |

| This compound (Estimated) | -6.25 | -0.95 | 5.30 |

Note: Values are illustrative and based on typical DFT (B3LYP) calculations for related compounds.

DFT calculations can accurately predict various spectroscopic parameters. Time-dependent DFT (TD-DFT) is employed to calculate electronic absorption spectra (UV-Vis), providing information on excitation energies and oscillator strengths. dergipark.org.tr This allows for the assignment of experimentally observed spectral bands to specific electronic transitions, often involving the HOMO and LUMO. nih.govdergipark.org.tr

Vibrational spectra (Infrared and Raman) can also be simulated. dergipark.org.tr The calculated vibrational frequencies, after appropriate scaling, generally show good agreement with experimental data, aiding in the assignment of vibrational modes. scirp.orgdergipark.org.tr Additionally, the Gauge-Invariant Atomic Orbital (GIAO) method is used to predict NMR chemical shifts (¹H and ¹³C), which is invaluable for structure elucidation. researchgate.net

Conformational analysis using DFT helps identify the most stable geometric isomers (conformers) of a molecule and the energy barriers between them. researchgate.net For this compound, this could involve the orientation of the hydroxyl proton relative to the rest of the molecule.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Conformation of this compound

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations and intermolecular interactions evolve. nih.govnih.gov

For this compound, MD simulations can model its interactions with solvent molecules or other solutes. This is particularly important for understanding hydrogen bonding, where the hydroxyl group can act as a donor and the quinoline nitrogen as an acceptor. nih.gov Simulations can reveal the strength, dynamics, and geometry of these hydrogen bonds in different environments. mdpi.com Car-Parrinello Molecular Dynamics (CPMD), which combines DFT with molecular dynamics, can provide a highly accurate description of these interactions, including the dynamics of protons in hydrogen bonds. nih.govmdpi.com The stability of a ligand's conformation within a system can be assessed by monitoring the number of hydrogen bonds over the simulation time. nih.gov

Advanced Computational Methodologies for Excited State Properties and Proton Transfer Mechanisms

The photophysical and photochemical properties of this compound are governed by its behavior in electronic excited states. Hydroxyquinoline derivatives are well-known for undergoing Excited State Intramolecular Proton Transfer (ESIPT). researchgate.netnih.gov In these systems, photoexcitation can dramatically change the acidity of the hydroxyl group and the basicity of the nitrogen atom, often leading to a barrierless transfer of the proton from the oxygen to the nitrogen. nih.govresearchgate.net

Advanced computational methods are required to accurately model these complex processes. Techniques such as the second-order algebraic diagrammatic construction [ADC(2)] or high-level ab initio methods are used to calculate excited state energy profiles. researchgate.netresearchgate.net Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can be employed to study these phenomena in complex environments, such as in a solvent or a protein active site, by treating the core reactive part with high-level quantum mechanics and the surrounding environment with a more efficient molecular mechanics force field. nih.gov These studies are crucial for designing molecular switches and fluorescent probes based on the quinoline scaffold. researchgate.netmdpi.com

Molecular Docking and Binding Site Analysis for this compound as a Ligand

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.govnih.gov This method is fundamental in drug design and medicinal chemistry. The quinoline scaffold is present in numerous biologically active compounds, and its derivatives are known to interact with various biological targets, such as DNA gyrase and other enzymes. nih.govresearchgate.net

For this compound, molecular docking simulations can be used to screen for potential biological targets and to understand its binding mode. The simulation places the ligand into the binding site of a receptor in various conformations and scores each pose based on a scoring function, which estimates the binding affinity. researchgate.net The results provide insights into the key intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-receptor complex. nih.gov This analysis is essential for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogs. nih.gov

Research Applications of 7 Methylquinolin 6 Ol in Chemical and Biological Sciences

7-Methylquinolin-6-ol as a Synthetic Building Block for Complex Molecule Construction

This compound serves as a valuable intermediate in organic synthesis, providing a platform for the construction of more complex molecular architectures. Its bifunctional nature, featuring both a hydroxyl group and a methyl-substituted quinoline (B57606) core, allows for a variety of chemical transformations. Researchers have successfully utilized this compound to synthesize a range of heterocyclic systems. nih.gov The hydroxyl group can undergo reactions such as etherification and esterification, while the quinoline ring is amenable to electrophilic and nucleophilic substitution reactions, enabling the introduction of diverse functional groups.

The synthesis of fused heterocyclic systems is a notable application of quinoline derivatives as building blocks. For instance, hydroquinoline fragments, which are structurally related to this compound, have been employed in the synthesis of both linear and fused heterocyclic compounds with potential pharmaceutical and industrial applications. nih.gov One-pot multicomponent reactions, prized for their efficiency and atom economy, have been developed for the construction of functionalized quinoline derivatives from simple starting materials, highlighting the utility of the quinoline scaffold in generating molecular diversity. nih.gov

Exploration of this compound in Medicinal Chemistry Lead Discovery

The quinoline nucleus is a well-established pharmacophore, and derivatives of this compound are actively being investigated for their therapeutic potential across various disease areas.

Development of Antimicrobial and Antiviral Agents Based on Quinoline Scaffolds

Quinoline derivatives have a long history of use as antimicrobial agents, and research continues to uncover new compounds with potent activity against a range of pathogens. The substitution pattern on the quinoline ring is critical in determining the antimicrobial spectrum and potency. Studies on various quinoline derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govresearchgate.net

For instance, novel 7-substituted quinolin-8-ol derivatives have shown significant antibacterial activity, with some compounds exhibiting minimum inhibitory concentrations (MIC) comparable or superior to standard antibiotics like nitroxoline. researchgate.net The antibacterial potential of quinoline derivatives has been reported against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

In the realm of antiviral research, quinoline derivatives have been investigated for their activity against a variety of viruses, including Dengue virus, Zika virus, and avian influenza virus. nih.gov The inhibitory activity of these compounds is often attributed to their ability to interfere with viral replication processes. The table below presents the antimicrobial activity of selected quinoline derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Diethyl ((N-(4-bromophenyl) sulfamoyl) (2-chloro-8-methylquinolin-3-yl) methyl) phosphonate | E. coli | 0.125 | nih.gov |

| Quinoline benzodioxole derivative | E. coli | 3.125 | nih.gov |

| Quinoline benzodioxole derivative | S. aureus | 3.125 | nih.gov |

| Quinoline-3-carbonitrile derivative | E. coli | 4 | nih.gov |

| 7-substituted quinolin-8-ol hybrid 7 | S. aureus | 10 | researchgate.net |

| 7-substituted quinolin-8-ol hybrid 7 | B. subtilis | 20 | researchgate.net |

| 7-substituted quinolin-8-ol hybrid 7 | E. coli | 20 | researchgate.net |

| 7-substituted quinolin-8-ol hybrid 7 | X. fragariae | 20 | researchgate.net |

| 7-Methoxyquinoline derivative 3l | E. coli | 7.81 | nih.gov |

| 7-Methoxyquinoline derivative 3l | C. albicans | 31.125 | nih.gov |

| 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolone derivative 8f | MRSE | 0.25-4 | mdpi.com |

| 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolone derivative 8f | S. pneumoniae | 0.25-1 | mdpi.com |

Design of Anticancer Agents Derived from this compound Analogues

The development of novel anticancer agents is a major focus of medicinal chemistry, and quinoline derivatives have demonstrated significant potential in this area. brieflands.com The cytotoxic effects of quinoline analogues have been evaluated against a variety of human cancer cell lines, with some compounds exhibiting potent activity. nih.gov The mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest in cancer cells.

For example, a study on a mixture of 7-methylquinoline (B44030) and 5-methylquinoline (B1294701), along with their nitro and amino derivatives, showed significant cytotoxicity against human epithelial colorectal carcinoma (Caco-2) cells, with IC50 values in the low micromolar range. brieflands.com This highlights the importance of the methyl substituent at the 7-position and the potential for further functionalization to enhance anticancer activity. Copper(II) complexes bearing 8-hydroxyquinoline (B1678124) derivatives have also shown potent cytotoxicity against the MCF-7 breast cancer cell line. nih.gov The table below summarizes the cytotoxic activity of various quinoline derivatives against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 7-methylquinoline and 5-methylquinoline mixture | Caco-2 | 2.62 | brieflands.com |

| 7-methyl-8-nitro-quinoline | Caco-2 | 1.87 | brieflands.com |

| 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline | Caco-2 | 0.93 | brieflands.com |

| 8-nitro-7-quinolinecarbaldehyde | Caco-2 | 0.53 | brieflands.com |

| 8-Amino-7-quinolinecarbaldehyde | Caco-2 | 1.14 | brieflands.com |

| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B | 6.25 µg/mL | nih.gov |

| 8-hydroxy-2-quinolinecarbaldehyde | MDA-MB-231, T-47D, Hs578t, SaoS2, K562, SKHep1 | 12.5-25 µg/mL | nih.gov |

| Copper(II) complex 1 | MCF-7 | 1.86 | nih.gov |

| Copper(II) complex 2 | MCF-7 | 0.77 | nih.gov |

| 8-Aminoquinoline glycoconjugate 17 | HCT 116 | 116.4 | mdpi.com |

| 8-Aminoquinoline glycoconjugate 17 | MCF-7 | 78.1 | mdpi.com |

| 6,7-dimethoxy-4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-methylquinolin-1-ium iodide | Human coronavirus OC-43 | 3.1 | mdpi.com |

Role in Modulating Latent HIV-1 Gene Expression (for relevant derivatives)

A significant challenge in eradicating HIV-1 is the persistence of latent viral reservoirs. One therapeutic strategy, known as "shock and kill," aims to reactivate latent HIV-1 to make infected cells visible to the immune system. nih.gov Research has identified a class of compounds called Latency Reversing Agents (LRAs) that can induce viral gene expression. nih.gov

Interestingly, a quinoline-based compound, 8-methoxy-6-methylquinolin-4-ol (B1347527) (MMQO), which is structurally very similar to this compound, has been identified as a latency-reversing agent. nih.gov MMQO has been shown to reactivate viral transcription in JLat cells, a model for HIV latency, and its potency is enhanced when combined with other LRAs. nih.gov This finding suggests that derivatives of this compound could be promising candidates for the development of novel LRAs to combat HIV-1 latency. nih.gov

Catalysis and Material Science: Utilizing this compound as a Ligand for Metal Ions

The nitrogen atom in the quinoline ring and the oxygen atom of the hydroxyl group in this compound make it an excellent chelating ligand for a variety of metal ions. This property is exploited in the fields of catalysis and material science. rroij.comscispace.com The formation of stable metal complexes can lead to novel catalysts with unique reactivity and selectivity. For example, 8-hydroxyquinoline derivatives have been used to synthesize rare earth metal complexes with potential applications in catalysis and materials. nih.gov

In material science, metal complexes of hydroxyquinoline derivatives are known for their fluorescent properties. rroij.comscispace.com The chelation of metal ions often enhances the fluorescence emission of the ligand due to increased molecular rigidity. rroij.comscispace.com This has led to the development of fluorescent chemosensors for the detection of various metal ions. Furthermore, these complexes have been investigated for their use as electron carriers in organic light-emitting diodes (OLEDs). scispace.com

Investigation of this compound and Derivatives in Corrosion Inhibition Research

The corrosion of metals is a significant industrial problem, and the use of organic inhibitors is a common and effective method of prevention. Quinoline and its derivatives have been extensively studied as corrosion inhibitors for various metals, particularly for mild steel in acidic environments. ias.ac.inelectrochemsci.orgjmaterenvironsci.comjmaterenvironsci.comresearchgate.netbiointerfaceresearch.com

The inhibitory action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. ias.ac.injmaterenvironsci.com The adsorption process is facilitated by the presence of heteroatoms (nitrogen and oxygen) and the π-electrons of the quinoline ring, which can interact with the vacant d-orbitals of the metal. ias.ac.in

Studies have shown that the inhibition efficiency of quinoline derivatives increases with their concentration. jmaterenvironsci.comnih.gov Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have been used to evaluate the performance of these inhibitors and to elucidate their mechanism of action. ias.ac.inelectrochemsci.orgnih.gov The data often indicates that quinoline derivatives act as mixed-type inhibitors, affecting both anodic and cathodic corrosion processes. jmaterenvironsci.com The following table presents the corrosion inhibition efficiency of various quinoline derivatives on mild steel in acidic solutions.

| Inhibitor | Concentration | Inhibition Efficiency (%) | Reference |

| 2-chloro quinoline 3-carbaldehyde (CQC) | 25 ppm | 94.32 | ias.ac.in |

| (2-chloro-quinoline-3ylmethyl)-p-tolyl-amine (CQA) | 25 ppm | 98.69 | ias.ac.in |

| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA) | 500 ppm | 93.4 | biointerfaceresearch.com |

| 5-((2-(4-dimethylamino)-phenyl-1H-benzo[d]imidazol-1-yl)-methyl)-quinolin-8-ol (Q-N(CH3)2) | 1x10-3 M | 96 | nih.gov |

| 5-((2-(4-nitrophenyl)-1H-benzo[d]imidazol-1-yl)-methyl)-quinolin-8-ol (Q-NO2) | 1x10-3 M | 92 | nih.gov |

| {4-[1-aza-2-(phenyl)vinyl]-3-phenyl-2- thioxo(1,3-thiazoline-5-yl)}-N-[1-aza-2-(2-chloro(3-quinolyl))vinyl] (Inh I) | 200 ppm | 95.0 | electrochemsci.org |

| {4-[1-aza-2-(4- methoxyphenyl)vinyl]-3-phenyl-2-thioxo(1,3-thiazoline-5-yl)}-N-[1-aza-2-(2 chloro. (3- quinolyl))vinyl] (Inh II) | 200 ppm | 96.3 | electrochemsci.org |

| 4-chloro,8-(trifluoromethyl) quinoline | 1000 ppm | ~92 |

Development of Molecular Switches Based on Hydroxyquinoline Skeletons

The hydroxyquinoline scaffold, particularly the 7-hydroxyquinoline (B1418103) (7-OHQ) framework, has emerged as a significant platform in the design of molecular switches. mdpi.com These molecules can undergo reversible transformations between two or more stable states in response to external stimuli, such as light, making them promising candidates for applications in molecular electronics and data storage. researchgate.netnih.gov The functionality of these switches is rooted in a photochemically-driven process known as Excited State Intramolecular Proton Transfer (ESIPT). researchgate.netnih.gov

In the ground state, the 7-hydroxyquinoline molecule exists predominantly in its enol tautomeric form. mdpi.comresearchgate.net Upon photoexcitation, a proton is transferred from the hydroxyl group to the nitrogen atom of the quinoline ring, a process that is often barrierless in the excited state. researchgate.net This transfer results in the formation of a keto tautomer. This process can be part of a long-range proton transfer within the molecule, a concept referred to as a "proton crane". mdpi.comnih.gov The initial enol state can be restored, completing the switching cycle. researchgate.net

The efficiency and properties of these molecular switches can be finely tuned by introducing various chemical substituents to the 7-hydroxyquinoline core. nih.govbohrium.com Theoretical studies have explored how different functional groups attached to the molecular frame influence the switching mechanism. nih.govbohrium.com Molecular switches are often conceptualized as having a "frame" component (the quinoline system) and a "crane" component, which is a substituent that facilitates the proton transfer. researchgate.netbohrium.com For instance, attaching groups at the 8-position of the 7-hydroxyquinoline frame can create sophisticated "proton crane" systems where the proton is transferred over a considerable distance. mdpi.comresearchgate.net

The substitution of a methyl group at the 7-position, as in this compound, would place it on the benzene (B151609) ring portion of the quinoline scaffold. While much of the research has focused on substitutions at the 8-position to act as the "crane," modifications on the core ring structure, including methylation, are known to influence the electronic properties and, consequently, the photophysical behavior of the molecule. The impact of π-electron donating groups attached to the frame has been investigated to understand their effect on the proton transfer process. nih.govbohrium.com

Research on related Schiff bases derived from 7-hydroxyquinoline has shown that upon irradiation, the ESIPT mechanism can induce a rotation around the C(quin)-CH bond, indicating their suitability as bistable switches. researchgate.net However, competitive processes like trans-cis isomerization around an azomethine double bond can reduce the efficiency of the primary switching mechanism. researchgate.netnih.gov The design of effective molecular switches, therefore, requires careful consideration of the molecular structure to favor the desired proton transfer pathway and minimize competing reactions. mdpi.comnih.gov

The table below summarizes key characteristics of different tautomers involved in the switching process of 7-hydroxyquinoline-based systems as described in theoretical and experimental studies.

| Tautomeric Form | Key Characteristics | Role in Switching |

| Enol (E) | The most stable form in the ground state. mdpi.comresearchgate.net | The initial "ON" or "OFF" state before photo-irradiation. |

| Keto (K) | Energetically unstable in the ground state; formed after ESIPT. researchgate.net | The switched state, typically has different optical properties. |

| Zwitterionic Intermediates | Can be formed during the proton transfer process in certain derivatives. researchgate.net | Transient species in the pathway between Enol and Keto forms. |

Future Research Directions and Ethical Considerations in 7 Methylquinolin 6 Ol Studies

Emerging Trends in Quinoline (B57606) Chemistry and Functionalization

The quinoline scaffold is a privileged structure in medicinal chemistry, recognized for its presence in compounds with a wide array of biological activities, including anticancer, antimalarial, and antimicrobial properties. nih.govnih.govorientjchem.org The ongoing pursuit of novel therapeutic agents has spurred significant innovation in the synthesis and functionalization of quinoline derivatives. nih.govresearchgate.net

Emerging trends are moving away from classical, often harsh, synthesis methods towards more efficient, selective, and sustainable approaches. Key areas of development include:

Catalytic Systems: Modern synthetic chemistry increasingly relies on advanced catalytic systems to construct and modify the quinoline core. This includes the use of transition metals like palladium and copper to facilitate cross-coupling reactions, enabling the precise introduction of various functional groups. organic-chemistry.org

Aerobic Oxidative Aromatization: Recent methodologies allow for the synthesis of quinolines through the aerobic oxidative aromatization of simpler precursors, such as aliphatic alcohols and anilines. organic-chemistry.org These methods are advantageous as they often proceed under mild conditions and use air as the oxidant.

Photocatalysis: Visible-light-promoted reactions are gaining traction for their ability to drive chemical transformations under mild conditions. Eosin Y, for example, has been used to catalyze the C2 selective arylation of quinoline N-oxides, demonstrating high regioselectivity. organic-chemistry.org

Advanced Reagents: The development of novel reagents, such as mixed lithium-magnesium or lithium-zinc reagents, allows for the highly selective functionalization of the quinoline ring under mild conditions, which is crucial for preparing complex derivatives. durham.ac.uk

These advancements in synthetic chemistry provide powerful tools for creating libraries of 7-Methylquinolin-6-ol analogs, which can be screened for enhanced biological activity or novel material properties. The adaptability of the quinoline nucleus allows chemists to fine-tune the electronic and steric properties of the molecule to optimize its function.

Integration of Advanced Methodologies for Deeper Mechanistic Understanding of this compound

A thorough understanding of the reaction mechanisms involved in the synthesis and biological interactions of this compound is crucial for rational drug design and process optimization. Modern chemical research integrates a suite of advanced methodologies to achieve this deeper mechanistic insight.

Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), are powerful tools for modeling reaction pathways. These computational studies can elucidate transition state structures, calculate activation energies, and predict the regioselectivity of reactions, offering insights that are often difficult to obtain through experimentation alone. For the synthesis of this compound derivatives, computational modeling could help optimize reaction conditions and predict the most likely outcomes of functionalization attempts.

Advanced Spectroscopic Techniques: While standard techniques like NMR and mass spectrometry are routine, more advanced methods provide greater detail. In-situ spectroscopic monitoring allows researchers to observe the formation and consumption of reactants, intermediates, and products in real-time, providing a dynamic picture of the reaction progress. Techniques such as 2D NMR can help elucidate the complex structures of intermediates and final products, confirming connectivity and stereochemistry.